molecular formula C6H6O5 B019226 2,5-Dioxooxolan-3-YL acetate CAS No. 24766-96-9

2,5-Dioxooxolan-3-YL acetate

Cat. No.: B019226
CAS No.: 24766-96-9
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-UHFFFAOYSA-N
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Description

2,5-Dioxooxolan-3-YL acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
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Biological Activity

2,5-Dioxooxolan-3-YL acetate, with the molecular formula C₆H₆O₅, is a cyclic ester characterized by its unique dioxolane structure. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural features of this compound include:

  • Dioxolane Ring : The presence of a dioxolane moiety contributes to the compound's reactivity.
  • Acetate Group : This functional group enhances solubility and reactivity in biological systems.

The compound's reactivity is largely attributed to the two carbonyl groups located at the 2 and 5 positions of the oxolane ring, which play a significant role in its interactions with biological molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Esterification : Reaction of dioxooxolane derivatives with acetic acid or acetyl chloride.
  • Cyclization Reactions : Involving precursor compounds that form the dioxolane structure under specific conditions.

These methods highlight the importance of controlling reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, preliminary results indicated that treatment with this compound led to increased levels of apoptotic markers in cultured cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed at concentrations above 100 µg/mL.
  • Study on Anticancer Properties :
    • Objective : To investigate the pro-apoptotic effects on human breast cancer cells (MCF-7).
    • Methodology : Flow cytometry was used to analyze apoptotic cell death.
    • Results : A dose-dependent increase in apoptosis was noted at concentrations ranging from 10 µM to 50 µM.

Comparative Analysis with Similar Compounds

A comparison table highlighting structural similarities and differences with related compounds is provided below:

Compound NameMolecular FormulaKey Features
This compoundC₆H₆O₅Unique dioxolane structure; antimicrobial activity
(R)-2,5-Dioxotetrahydrofuran-3-YL acetateC₇H₈O₅Tetrahydrofuran ring; different reactivity
Methyl 2-(2,5-dioxooxolan-3-yl)acetateC₇H₈O₅Similar structure; explored for medicinal applications

This comparison underscores the unique biological activity profile of this compound due to its specific structural attributes.

Scientific Research Applications

Organic Synthesis

In organic chemistry, 2,5-Dioxooxolan-3-YL acetate serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various synthetic pathways:

  • Synthesis of Dioxolane Derivatives : The compound can be used to create dioxolane derivatives that have potential applications in pharmaceuticals .
  • Asymmetric Synthesis : It plays a role in the asymmetric synthesis of compounds like plakinic acid A, which is significant for natural product chemistry .

Medicinal Chemistry

Research indicates that this compound exhibits several biological activities that make it a candidate for drug formulation:

  • Antimicrobial Properties : Studies have shown potential antimicrobial effects, suggesting its utility in developing new antibiotics .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications .
  • Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes indicate potential for clinical evaluation in drug development .

Material Science

The compound's unique structure lends itself to applications in material science:

  • Sustainable Plastics : Research has explored the synthesis of poly(1,3-dioxolane) with high tensile strength and recyclability, positioning it as a candidate for sustainable materials .
  • Chemical Intermediates : It is used as an intermediate in the production of specialty chemicals and agrochemicals .

Case Studies

  • Pharmaceutical Development : A study on the synthesis of chiral dioxolane inhibitors demonstrated that these compounds exhibited comparable potency to existing drugs. This research underscores the therapeutic potential of this compound derivatives .
  • Environmental Chemistry : The photolysis of dioxolanes has been investigated for producing various compounds relevant to environmental studies. This process has implications for understanding chemical transformations in nature .
  • Biocatalysis Applications : The combination of hydroformylation and biocatalysis technologies has been explored for synthesizing key intermediates relevant to enzyme inhibitors. This interdisciplinary approach showcases the compound's versatility in synthetic chemistry .

Properties

IUPAC Name

(2,5-dioxooxolan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337171
Record name 2,5-Dioxooxolan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24766-96-9
Record name 2,5-Dioxooxolan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dioxooxolan-3-YL acetate
2,5-Dioxooxolan-3-YL acetate
2,5-Dioxooxolan-3-YL acetate
2,5-Dioxooxolan-3-YL acetate
2,5-Dioxooxolan-3-YL acetate
2,5-Dioxooxolan-3-YL acetate
Customer
Q & A

Q1: How does the modification of β-CD COFs with (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate impact their chiral recognition abilities?

A1: The research paper demonstrates that modifying β-CD COFs with (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate significantly enhances their chiral recognition abilities for specific drug enantiomers, such as dihydropyridines and fluoroquinolones []. This enhancement is attributed to the introduction of specific functional groups that interact differently with each enantiomer. While unmodified β-CD COFBPDA lacked chiral recognition for these drugs, the modified frameworks successfully separated the enantiomers in capillary electrochromatography. This difference suggests that the functional groups introduced by (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate play a crucial role in creating a chiral environment within the β-CD COF structure, enabling selective interaction and separation of enantiomers. Molecular docking simulations further support this mechanism by revealing distinct binding affinities and orientations for each enantiomer within the modified framework [].

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